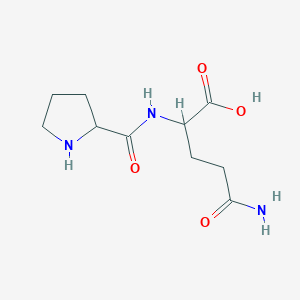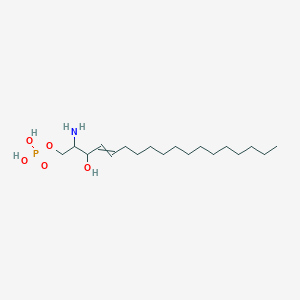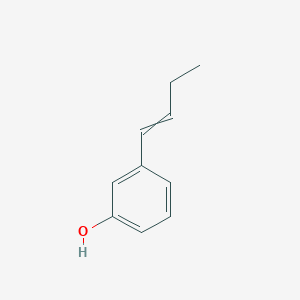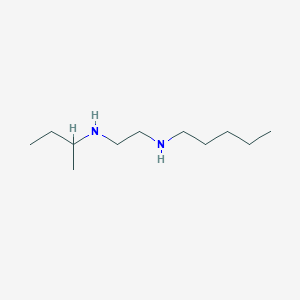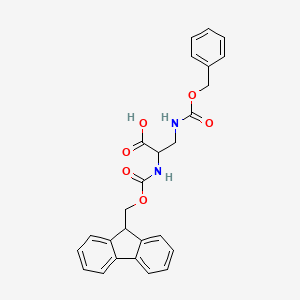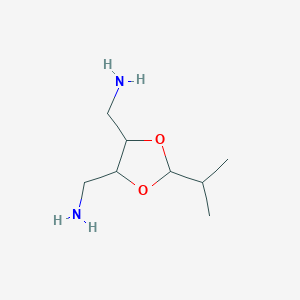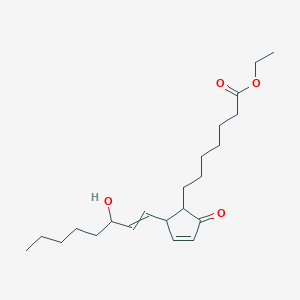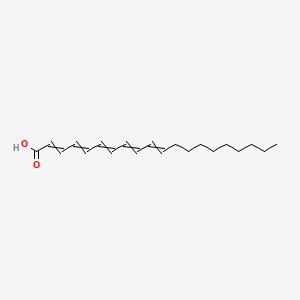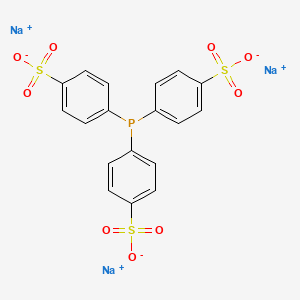
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate involves the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation, which explains its meta selectivity . The reaction can be summarized as follows:
HP(C6H5)3++3SO3→[HP(C6H4SO3H)3]+
Análisis De Reacciones Químicas
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine under specific conditions.
Substitution: It can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of water-soluble organometallic catalysts.
Nanoparticle Synthesis: It acts as a capping agent in the synthesis of palladium nanoparticles, which are efficient catalysts in aqueous phase reactions.
Two-Phase Homogeneous Catalysis: It facilitates two-phase homogeneous catalysis, allowing the aqueous phase catalyst to be easily separated from the reaction products and recycled.
Mecanismo De Acción
The mechanism of action of trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate involves its role as a ligand in catalytic processes. As a Lewis base, it forms complexes with transition metals like rhodium, nickel, and palladium. These metal complexes are highly active catalysts in various organic transformations. The sulfonate groups enhance the solubility of the complexes in water, making them suitable for aqueous phase reactions .
Comparación Con Compuestos Similares
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate is unique due to its water solubility and strong Lewis base properties. Similar compounds include:
Triphenylphosphine: Unlike this compound, triphenylphosphine is not water-soluble and has weaker Lewis base properties.
Tris(3-sulfophenyl)phosphine: This compound is similar in structure but may have different solubility and reactivity properties.
Propiedades
Fórmula molecular |
C18H12Na3O9PS3 |
|---|---|
Peso molecular |
568.4 g/mol |
Nombre IUPAC |
trisodium;4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-13(2-8-16)28(14-3-9-17(10-4-14)30(22,23)24)15-5-11-18(12-6-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
Clave InChI |
VXYFMRHXIWHENA-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)
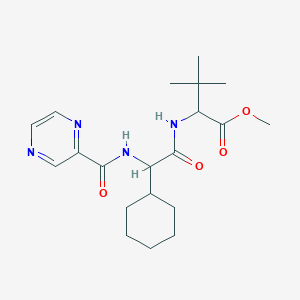
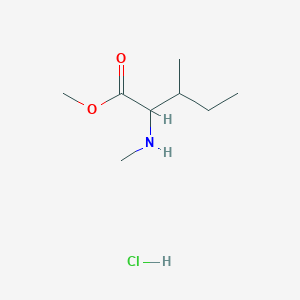
![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
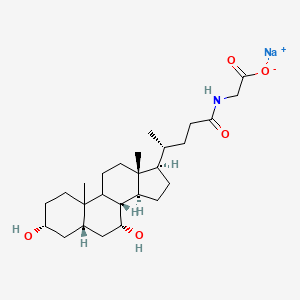
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
